BChE-IN-14

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BChE-IN-14 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in various tissues, including the liver and blood plasma, and plays a role in the breakdown of acetylcholine, a neurotransmitter. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help to increase acetylcholine levels in the brain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BChE-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For example, the preparation might start with the formation of a core structure, followed by the introduction of functional groups through reactions such as alkylation, acylation, or cyclization. Reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, with considerations for cost, efficiency, and safety. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

化学反応の分析

Types of Reactions

BChE-IN-14 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs.

科学的研究の応用

BChE-IN-14 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.

Biology: Employed in research on cholinergic neurotransmission and the role of butyrylcholinesterase in various physiological processes.

Medicine: Investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, where it helps to increase acetylcholine levels and improve cognitive function.

Industry: Utilized in the development of diagnostic assays and as a reference compound in the quality control of pharmaceuticals.

作用機序

BChE-IN-14 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets of this compound include the catalytic active site and peripheral anionic site of butyrylcholinesterase. The pathways involved in its mechanism of action are related to cholinergic neurotransmission and the regulation of acetylcholine levels.

類似化合物との比較

BChE-IN-14 can be compared with other butyrylcholinesterase inhibitors, such as:

Donepezil: A well-known acetylcholinesterase inhibitor with some butyrylcholinesterase inhibitory activity.

Rivastigmine: Another acetylcholinesterase inhibitor that also inhibits butyrylcholinesterase.

Galantamine: Primarily an acetylcholinesterase inhibitor with limited butyrylcholinesterase inhibition.

The uniqueness of this compound lies in its selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying the specific role of butyrylcholinesterase in various biological processes and for developing targeted therapies for neurodegenerative diseases.

生物活性

BChE-IN-14 is a selective inhibitor of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine and other choline esters. This compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its inhibitory effects, mechanisms of action, and relevant research findings.

Overview of Butyrylcholinesterase

Butyrylcholinesterase (BChE) is an enzyme that plays a crucial role in the metabolism of neurotransmitters and certain drugs. It is widely distributed in human tissues and is particularly important in the central nervous system. Inhibition of BChE can enhance cholinergic signaling, making it a target for drug development in cognitive disorders.

Potency and Selectivity

Research indicates that this compound exhibits significant inhibitory activity against BChE with an IC50 value lower than 10 μM, indicating potent inhibition compared to standard inhibitors like galanthamine and tacrine . The selectivity of this compound towards BChE over acetylcholinesterase (AChE) is particularly noteworthy, as it minimizes potential side effects associated with AChE inhibition.

Kinetic Studies

Kinetic studies using Lineweaver-Burk plots have shown that this compound acts as a mixed-type inhibitor. This means it can bind to both the free enzyme and the enzyme-substrate complex, which is indicative of its mechanism of action . The estimated Ki values for this compound suggest strong binding affinity, further supporting its potential as a therapeutic agent.

Neuroprotective Effects

In vitro studies have demonstrated that this compound protects neuronal cells from amyloid-beta-induced toxicity. This protective effect was assessed using SH-SY5Y neuroblastoma cells, where the compound exhibited non-cytotoxic properties while effectively reducing amyloid aggregation . These findings highlight the dual role of BChE inhibitors not only in enhancing cholinergic transmission but also in providing neuroprotection.

Structure-Activity Relationship (SAR)

The structural optimization of this compound has been informed by SAR studies that identify key molecular features contributing to its inhibitory activity. Modifications to the phenanthrene core structure have resulted in compounds with improved potency and selectivity for BChE . This iterative design process underscores the importance of molecular modeling in drug development.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Value |

|---|---|

| IC50 (BChE) | < 10 μM |

| Ki | Estimated values ranging from 4.7 μM to 14.0 μM |

| Mechanism | Mixed-type inhibition |

| Neuroprotective Activity | Significant protection against Aβ toxicity |

| Selectivity | Higher selectivity towards BChE over AChE |

特性

分子式 |

C24H29N |

|---|---|

分子量 |

331.5 g/mol |

IUPAC名 |

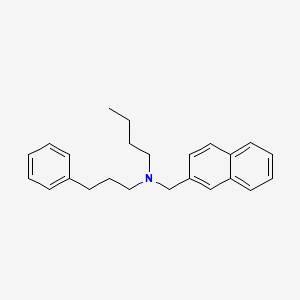

N-(naphthalen-2-ylmethyl)-N-(3-phenylpropyl)butan-1-amine |

InChI |

InChI=1S/C24H29N/c1-2-3-17-25(18-9-12-21-10-5-4-6-11-21)20-22-15-16-23-13-7-8-14-24(23)19-22/h4-8,10-11,13-16,19H,2-3,9,12,17-18,20H2,1H3 |

InChIキー |

NAKYNKMYONGAHY-UHFFFAOYSA-N |

正規SMILES |

CCCCN(CCCC1=CC=CC=C1)CC2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。